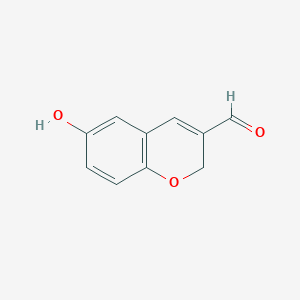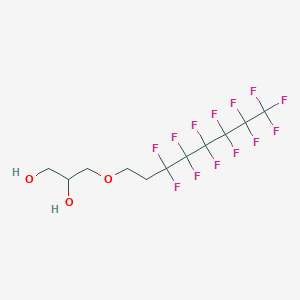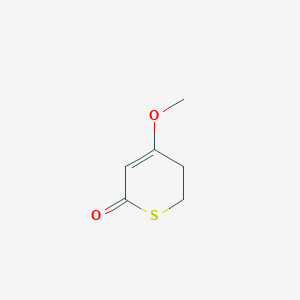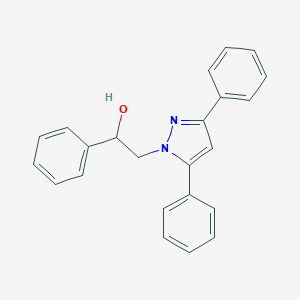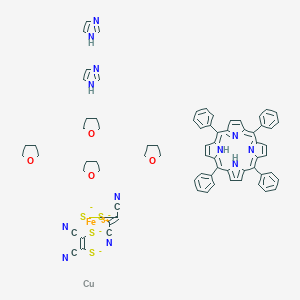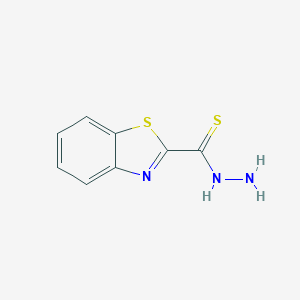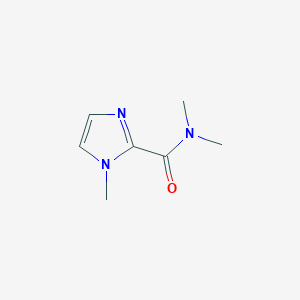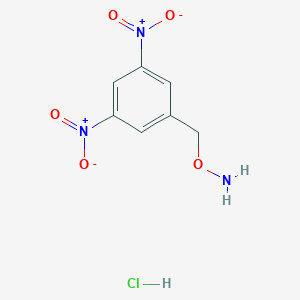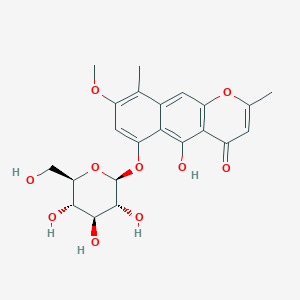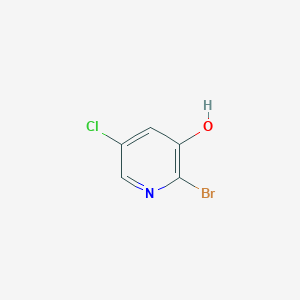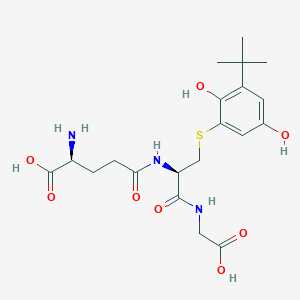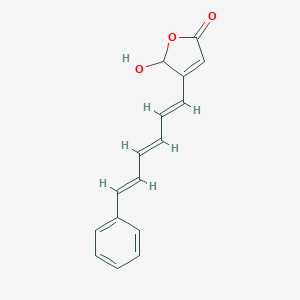
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, also known as 6-PPHF, is a natural compound that is found in a variety of fruits and vegetables. This compound has been the subject of scientific research due to its potential health benefits and medicinal properties.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer development. One study found that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer development.
Biochemische Und Physiologische Effekte
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been shown to have various biochemical and physiological effects. Studies have shown that this compound can reduce oxidative stress and lipid peroxidation, which are involved in the development of various diseases, including cancer and cardiovascular disease. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that it is a natural compound that can be easily synthesized or extracted from natural sources. This compound has also been shown to have low toxicity and is generally well-tolerated in animal models. However, one limitation of using 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone in lab experiments is that its mechanism of action is not fully understood, and more research is needed to elucidate its effects.
Zukünftige Richtungen
Future research on 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Studies should also investigate the optimal dosage and administration of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone for various diseases and conditions. Additionally, more research is needed to investigate the safety and efficacy of this compound in human clinical trials.
Conclusion
In conclusion, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, or 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone, is a natural compound that has been the subject of scientific research due to its potential health benefits and medicinal properties. This compound has been shown to have anti-inflammatory and anti-cancer properties, and it has various biochemical and physiological effects. While more research is needed to fully understand its mechanism of action and therapeutic potential, 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone shows promise as a natural compound with potential applications in the treatment of various diseases and conditions.
Synthesemethoden
The synthesis of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can be achieved through various methods, including the extraction from natural sources or chemical synthesis. One common method of chemical synthesis involves the reaction of 4-hydroxy-2-butanone with 1,3,5-hexatriene in the presence of a base catalyst. This reaction produces 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone has been the subject of numerous scientific studies due to its potential health benefits. One area of research has focused on its anti-inflammatory properties. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the development of inflammatory diseases.
Another area of research has focused on the potential anti-cancer properties of 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone. Studies have shown that 5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
135160-33-7 |
|---|---|
Produktname |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Molekularformel |
C16H14O3 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
2-hydroxy-3-[(1E,3E,5E)-6-phenylhexa-1,3,5-trienyl]-2H-furan-5-one |
InChI |
InChI=1S/C16H14O3/c17-15-12-14(16(18)19-15)11-7-2-1-4-8-13-9-5-3-6-10-13/h1-12,16,18H/b2-1+,8-4+,11-7+ |
InChI-Schlüssel |
ASTSPPNXMWCPRE-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC(=O)OC2O |
SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=CC=CC2=CC(=O)OC2O |
Synonyme |
5-Hydroxy-4-(6-phenyl-1,3,5-hexatrienyl)-2(5H)-furanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)
